Sugiol

Catalog No.
S544092
CAS No.
511-05-7
M.F
C20H28O2
M. Wt
300.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sugiol

CAS Number

511-05-7

Product Name

Sugiol

IUPAC Name

6-hydroxy-1,1,4a-trimethyl-7-propan-2-yl-3,4,10,10a-tetrahydro-2H-phenanthren-9-one

Molecular Formula

C20H28O2

Molecular Weight

300.4 g/mol

InChI

InChI=1S/C20H28O2/c1-12(2)13-9-14-15(10-16(13)21)20(5)8-6-7-19(3,4)18(20)11-17(14)22/h9-10,12,18,21H,6-8,11H2,1-5H3

InChI Key

IPEHJNRNYPOFII-AZUAARDMSA-N

SMILES

CC(C)C1=C(C=C2C(=C1)C(=O)CC3C2(CCCC3(C)C)C)O

Solubility

Soluble in DMSO

Synonyms

Sugiol

Canonical SMILES

CC(C)C1=C(C=C2C(=C1)C(=O)CC3C2(CCCC3(C)C)C)O

Isomeric SMILES

CC(C)C1=C(C=C2C(=C1)C(=O)C[C@@H]3[C@@]2(CCCC3(C)C)C)O

Description

The exact mass of the compound Sugiol is 300.2089 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 122421. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Diterpenes - Supplementary Records. It belongs to the ontological category of phenols in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

XLogP3

5.6

Exact Mass

300.2089

Appearance

Solid powder

Melting Point

295-297°C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Other CAS

511-05-7

Wikipedia

Sugiol

Dates

Modify: 2023-08-15
1: Hao C, Zhang X, Zhang H, Shang H, Bao J, Wang H, Li Z. Sugiol (127horbar;hydroxyabieta-8,11,13-trien-7-one) targets human pancreatic carcinoma cells (Mia-PaCa2) by inducing apoptosis, G2/M cell cycle arrest, ROS production and inhibition of cancer cell migration. J BUON. 2018 Jan-Feb;23(1):205-210. PubMed PMID: 29552785.
2: Jung SN, Shin DS, Kim HN, Jeon YJ, Yun J, Lee YJ, Kang JS, Han DC, Kwon BM. Sugiol inhibits STAT3 activity via regulation of transketolase and ROS-mediated ERK activation in DU145 prostate carcinoma cells. Biochem Pharmacol. 2015 Sep 1;97(1):38-50. doi: 10.1016/j.bcp.2015.06.033. Epub 2015 Jul 23. PubMed PMID: 26212545.
3: Bajpai VK, Kim NH, Kim K, Kang SC. Antiviral potential of a diterpenoid compound sugiol from Metasequoia glyptostroboides. Pak J Pharm Sci. 2016 May;29(3 Suppl):1077-80. PubMed PMID: 27383486.
4: Chao KP, Hua KF, Hsu HY, Su YC, Chang ST. Anti-inflammatory activity of sugiol, a diterpene isolated from Calocedrus formosana bark. Planta Med. 2005 Apr;71(4):300-5. PubMed PMID: 15856404.
5: Bajpai VK, Sharma A, Kang SC, Baek KH. Antioxidant, lipid peroxidation inhibition and free radical scavenging efficacy of a diterpenoid compound sugiol isolated from Metasequoia glyptostroboides. Asian Pac J Trop Med. 2014 Jan;7(1):9-15. doi: 10.1016/S1995-7645(13)60183-2. PubMed PMID: 24418075.
6: Scariot DB, Volpato H, Fernandes NS, Soares EFP, Ueda-Nakamura T, Dias-Filho BP, Din ZU, Rodrigues-Filho E, Rubira AF, Borges O, Sousa MDC, Nakamura CV. Activity and Cell-Death Pathway in Leishmania infantum Induced by Sugiol: Vectorization Using Yeast Cell Wall Particles Obtained From Saccharomyces cerevisiae. Front Cell Infect Microbiol. 2019 Jun 14;9:208. doi: 10.3389/fcimb.2019.00208. eCollection 2019. PubMed PMID: 31259161; PubMed Central PMCID: PMC6587907.
7: Córdova I, León LG, León F, San Andrés L, Luis JG, Padrón JM. Synthesis and antiproliferative activity of novel sugiol beta-amino alcohol analogs. Eur J Med Chem. 2006 Nov;41(11):1327-32. Epub 2006 Jul 7. PubMed PMID: 16828933.
8: Chen XJ, Ni L, Bao MF, Wang L, Cai XH. Abietane diterpenoids from Cephalotaxus lanceolata. Nat Prod Res. 2017 Nov;31(21):2473-2478. doi: 10.1080/14786419.2017.1314280. Epub 2017 Apr 12. PubMed PMID: 28399666.
9: Takei M, Umeyama A, Arihara S. Diterpenes inhibit IL-12 production by DC and enhance Th2 cells polarization. Biochem Biophys Res Commun. 2007 Apr 13;355(3):603-10. Epub 2007 Feb 6. PubMed PMID: 17316566.
10: Tsai CC, Chen CJ, Tseng HW, Hua KF, Tsai RY, Lai MH, Chao LK, Chen ST. Cytomic screening of immuno-modulating activity compounds from Calocedrus formosana. Comb Chem High Throughput Screen. 2008 Dec;11(10):834-42. PubMed PMID: 19075605.
11: Guo J, Ma X, Cai Y, Ma Y, Zhan Z, Zhou YJ, Liu W, Guan M, Yang J, Cui G, Kang L, Yang L, Shen Y, Tang J, Lin H, Ma X, Jin B, Liu Z, Peters RJ, Zhao ZK, Huang L. Cytochrome P450 promiscuity leads to a bifurcating biosynthetic pathway for tanshinones. New Phytol. 2016 Apr;210(2):525-34. doi: 10.1111/nph.13790. Epub 2015 Dec 18. PubMed PMID: 26682704; PubMed Central PMCID: PMC4930649.
12: Chen YC, Li YC, You BJ, Chang WT, Chao LK, Lo LC, Wang SY, Huang GJ, Kuo YH. Diterpenoids with anti-inflammatory activity from the wood of Cunninghamia konishii. Molecules. 2013 Jan 4;18(1):682-9. doi: 10.3390/molecules18010682. PubMed PMID: 23292330; PubMed Central PMCID: PMC6269968.
13: Weng Y, Yu X, Li J, Dong Q, Li F, Cheng F, Zhang Y, Yao C, Zou Z, Zhou W, Tan G, Xu K. Abietane diterpenoids from Lycopodium complanatum. Fitoterapia. 2018 Jul;128:135-141. doi: 10.1016/j.fitote.2018.05.014. Epub 2018 May 21. PubMed PMID: 29772298.
14: Mothana RA, Khaled JM, El-Gamal AA, Noman OM, Kumar A, Alajmi MF, Al-Rehaily AJ, Al-Said MS. Comparative evaluation of cytotoxic, antimicrobial and antioxidant activities of the crude extracts of three Plectranthus species grown in Saudi Arabia. Saudi Pharm J. 2019 Feb;27(2):162-170. doi: 10.1016/j.jsps.2018.09.010. Epub 2018 Sep 25. PubMed PMID: 30766425; PubMed Central PMCID: PMC6362157.
15: Wang YR, Yu Y, Li SM, Liu W, Li W, Morris-Natschke SL, Goto M, Lee KH, Huang XF. Salvisertin A, a New Hexacyclic Triterpenoid, and Other Bioactive Terpenes from Salvia deserta Root. Chem Biodivers. 2018 Apr;15(4):e1800019. doi: 10.1002/cbdv.201800019. Epub 2018 Mar 25. PubMed PMID: 29451710; PubMed Central PMCID: PMC5912963.
16: Saijo H, Kofujita H, Takahashi K, Ashitani T. Antioxidant activity and mechanism of the abietane-type diterpene ferruginol. Nat Prod Res. 2015;29(18):1739-43. doi: 10.1080/14786419.2014.997233. Epub 2015 Jan 14. PubMed PMID: 25588148.
17: Khan MF, Dev K, Lahiri S, Dixit M, Trivedi R, Singh D, Maurya R. Osteogenic activity of natural diterpenoids isolated from Cupressus sempervirens fruits in calvarial derived osteoblast cells via differentiation and mineralization. Phytomedicine. 2014 Dec 15;21(14):1794-800. doi: 10.1016/j.phymed.2014.09.004. Epub 2014 Nov 6. PubMed PMID: 25481392.
18: Thommen C, Jana CK, Neuburger M, Gademann K. Syntheses of taiwaniaquinone F and taiwaniaquinol A via an unusual remote C-H functionalization. Org Lett. 2013 Mar 15;15(6):1390-3. doi: 10.1021/ol4003652. Epub 2013 Mar 5. PubMed PMID: 23461731.
19: Rajouani N, Ait Itto MY, Benharref A, Auhmani A, Daran JC. 6-Hydr-oxy-7-isopropyl-1,1,4a-trimethyl-2,3,4,4a,10,10a-hexa-hydro-phenanthren-9( 1H)-one. Acta Crystallogr Sect E Struct Rep Online. 2008 Mar 29;64(Pt 4):o762. doi: 10.1107/S1600536808007769. PubMed PMID: 21202151; PubMed Central PMCID: PMC2960938.
20: Feng L, Mándi A, Tang C, Kurtán T, Tang S, Ke CQ, Shen N, Lin G, Yao S, Ye Y. A Pair of Enantiomeric Bis- seco-abietane Diterpenoids from Cryptomeria fortunei. J Nat Prod. 2018 Dec 28;81(12):2667-2672. doi: 10.1021/acs.jnatprod.8b00482. Epub 2018 Nov 28. PubMed PMID: 30485090.

Explore Compound Types